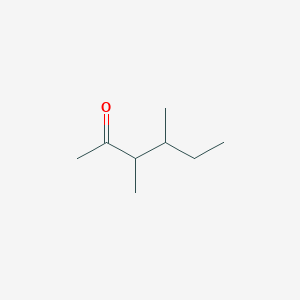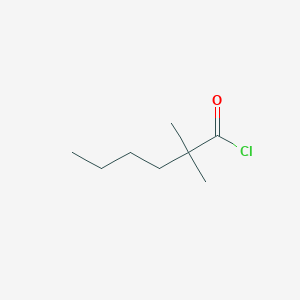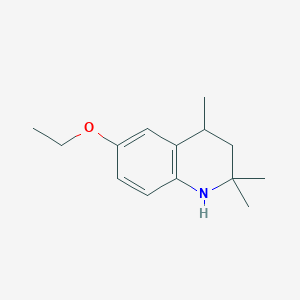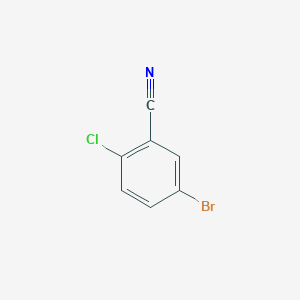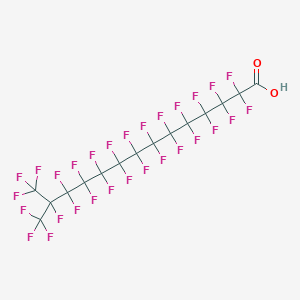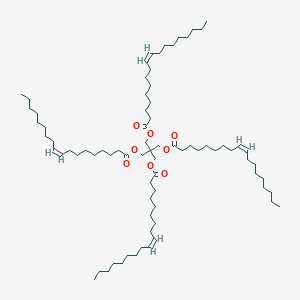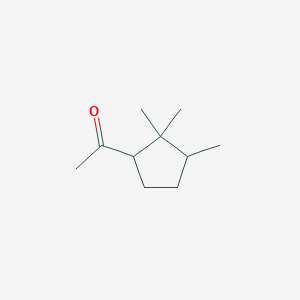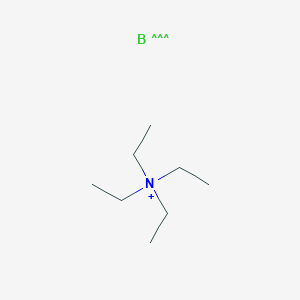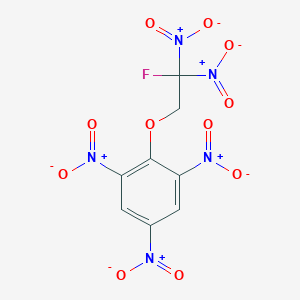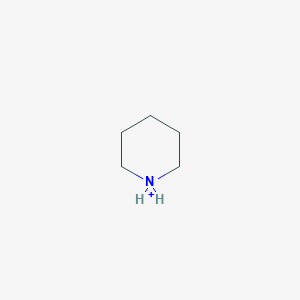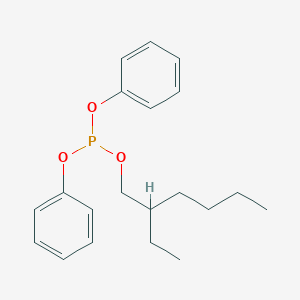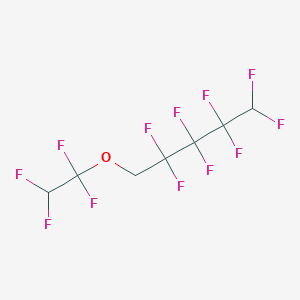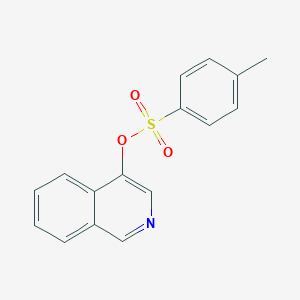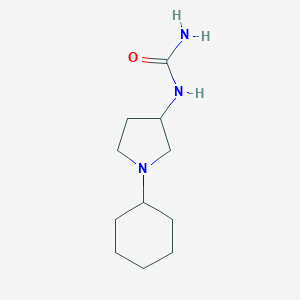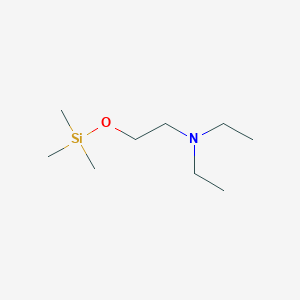
(2-Diethylaminoethoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Diethylaminoethoxy)trimethylsilane, also known as DEETMS, is a chemical compound that is widely used in scientific research applications. It is a silane derivative that has been used as a reagent in organic synthesis, as well as a ligand in coordination chemistry. DEETMS has also been found to have potential applications in the field of pharmacology due to its unique properties.
Wirkmechanismus
The mechanism of action of (2-Diethylaminoethoxy)trimethylsilane is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has also been found to have potential applications as a ligand in coordination chemistry, due to its ability to form stable complexes with metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2-Diethylaminoethoxy)trimethylsilane. However, it has been found to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (2-Diethylaminoethoxy)trimethylsilane is its high reactivity, which makes it useful in a wide variety of organic synthesis applications. However, its reactivity also makes it potentially hazardous to work with, and it must be handled with care. Additionally, (2-Diethylaminoethoxy)trimethylsilane is relatively expensive, which can limit its use in some laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on (2-Diethylaminoethoxy)trimethylsilane. One area of interest is its potential applications in the field of pharmacology. (2-Diethylaminoethoxy)trimethylsilane has been found to have unique properties that may make it useful in the development of new drugs or drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of (2-Diethylaminoethoxy)trimethylsilane and its potential applications in organic synthesis and coordination chemistry.
Synthesemethoden
The synthesis of (2-Diethylaminoethoxy)trimethylsilane involves the reaction of trimethylchlorosilane with diethylaminoethanol in the presence of a base. The resulting product is a clear liquid that is highly reactive and must be stored under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
(2-Diethylaminoethoxy)trimethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis. It has been found to be useful in the preparation of a variety of compounds, including siloxanes, silanes, and silyl enol ethers.
Eigenschaften
CAS-Nummer |
17048-35-0 |
|---|---|
Produktname |
(2-Diethylaminoethoxy)trimethylsilane |
Molekularformel |
C9H23NOSi |
Molekulargewicht |
189.37 g/mol |
IUPAC-Name |
N,N-diethyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C9H23NOSi/c1-6-10(7-2)8-9-11-12(3,4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
WPKGWCLLPDCEQS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)C |
Kanonische SMILES |
CCN(CC)CCO[Si](C)(C)C |
Andere CAS-Nummern |
17048-35-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



